molecular formula C11H8N2O2 B1358024 2-Phenylpyrimidine-4-carboxylic acid CAS No. 16879-53-1

2-Phenylpyrimidine-4-carboxylic acid

Cat. No.: B1358024
CAS No.: 16879-53-1
M. Wt: 200.19 g/mol
InChI Key: RBPXFHFYDRRIJQ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a phenyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylpyrimidine-4-carboxylic acid typically involves the condensation of benzaldehyde with urea or thiourea in the presence of an acid catalyst, followed by cyclization and oxidation steps. One common method includes:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Applications

2-Phenylpyrimidine-4-carboxylic acid has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of pyrimidine can potently inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, certain synthesized compounds demonstrated an IC₅₀ value comparable to the standard anti-inflammatory drug celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The compound has also been explored as a potential anticancer agent. Research indicates that pyrimidine derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Specifically, a study highlighted the development of HDAC inhibitors incorporating this compound as part of their structure, showing promising in vitro anticancer activity . The incorporation of this compound into drug design could enhance selectivity and potency against cancer cells.

Synthesis and Structural Applications

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow for modifications that can lead to a variety of functionalized compounds. This versatility is particularly useful in developing new pharmaceuticals and agrochemicals .

Luminescent Materials

Recent studies have also explored the use of this compound in the synthesis of luminescent materials. For example, lanthanide complexes formed with this acid exhibit distinct luminescent properties, which can be tuned by altering the coordination environment around the lanthanide ions. Such materials have potential applications in optoelectronics and photonics .

Case Study: Anti-inflammatory Activity

A recent study synthesized several derivatives based on this compound and evaluated their anti-inflammatory effects through COX inhibition assays. The results showed that some derivatives had IC₅₀ values as low as 0.04 μmol, indicating their strong potential as anti-inflammatory agents .

Case Study: Anticancer Drug Development

Another significant study focused on the design of HDAC inhibitors using this compound as a core component. The synthesized compounds were tested for their ability to inhibit HDAC3 selectively, with several showing promising anticancer activity in vitro and favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

  • 2-Phenylpyrimidine-5-carboxylic acid
  • 4-Phenylpyrimidine-2-carboxylic acid
  • 2-Phenylpyrimidine-6-carboxylic acid

Comparison: 2-Phenylpyrimidine-4-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Biological Activity

2-Phenylpyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential applications based on recent research findings.

This compound exhibits notable interactions with various enzymes and proteins, particularly in the context of inflammation and microbial inhibition. Key properties include:

  • Enzyme Interaction : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by reducing the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its derivatives have been studied for their ability to inhibit microbial growth through various mechanisms .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Inhibition of Cyclooxygenase : By inhibiting COX enzymes, the compound reduces inflammation and associated pain, which is beneficial in treating inflammatory diseases.
  • Antifungal Mechanisms : Research indicates that derivatives of this compound can act as CYP51 inhibitors, disrupting fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity .
  • Phosphodiesterase Inhibition : Certain derivatives have shown potential as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound:

  • Anti-inflammatory Effects : In animal models, lower doses of the compound exhibited significant anti-inflammatory effects without notable toxicity. For instance, in lipopolysaccharide (LPS)-induced pulmonary neutrophilia models, modified derivatives demonstrated reduced TNF-α production with effective dosages .
CompoundActivityIC50 (nM)Reference
This compoundCOX Inhibition-
5-Carbamoyl-2-phenylpyrimidinePDE4B Inhibition200
CYP51 Inhibitor C6Antifungal Activity-

Stability and Dosage Effects

The stability of this compound under laboratory conditions has been documented, with its efficacy being influenced by factors such as temperature and pH. The compound remains stable under standard conditions but shows varying effects in biological systems depending on dosage levels. Lower doses tend to exhibit therapeutic effects while minimizing toxicity.

Applications in Research and Industry

The unique structural characteristics of this compound make it a versatile candidate for various applications:

  • Drug Development : Its anti-inflammatory and antimicrobial properties position it as a promising lead compound for new therapeutic agents.
  • Material Science : The compound is also explored for its potential in developing luminescent materials and coordination polymers due to its chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylpyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step pathways, such as:

  • Condensation reactions : Reacting phenyl-substituted aldehydes with aminopyrimidine derivatives under acidic or basic conditions to form the pyrimidine core .
  • Cyclization : Catalytic systems (e.g., palladium or copper) may enhance ring closure efficiency. Solvent choice (e.g., DMF, toluene) and temperature control are critical for minimizing side products .
  • Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis, requiring precise pH and stoichiometric control .
    Key variables: Catalyst loading (0.5–2 mol%), reaction time (6–24 hrs), and purification methods (e.g., recrystallization vs. chromatography) significantly affect yield (reported 40–75%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • UV/Vis spectroscopy : Confirm λmax peaks (e.g., ~205 nm and 256 nm for pyrimidine derivatives) to assess chromophore integrity .
  • NMR and LC-MS : Use 1^1H/13^13C NMR to verify phenyl and pyrimidine proton environments, and LC-MS for molecular weight validation (theoretical MW: ~240 g/mol).
  • HPLC : Quantify purity (≥98% is standard for research-grade compounds) and detect trace impurities from incomplete reactions .

Q. What are the stability and storage requirements for this compound?

  • Storage : -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Stability : Bench-stable for short-term use (≤24 hrs at RT) but prone to deliquescence in humid environments. Long-term stability (≥4 years) is achievable under recommended conditions .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation .
  • First aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations .
  • Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with enzyme active sites (e.g., kinases or dehydrogenases).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced reactivity .
  • Synthon analysis : Leverage crystallographic data (e.g., CSD entries) to identify stable hydrogen-bonding motifs between the carboxylic acid group and biological targets .

Q. How do solvent polarity and pH affect the compound’s reactivity in cross-coupling reactions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Suzuki-Miyaura couplings, while non-polar solvents (e.g., toluene) favor hydrophobic interactions .
  • pH-dependent reactivity : The carboxylic acid group’s protonation state (pKa ~4–5) influences nucleophilicity. Reactions in buffered solutions (pH 6–8) often improve selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity validation : Cross-check HPLC and NMR data to rule out batch-to-batch variability .
  • Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and control for off-target effects using knockout models .
  • Meta-analysis : Compare IC50 values across publications to identify outliers linked to methodological differences (e.g., incubation time, solvent carriers) .

Q. How can researchers validate the compound’s role in inhibiting specific metabolic pathways?

  • Enzyme kinetics : Perform Michaelis-Menten assays to measure competitive/non-competitive inhibition constants (KiK_i).
  • Isotopic labeling : Use 14^{14}C-labeled analogs to track metabolic incorporation in vitro .
  • Transcriptomics : Pair inhibition studies with RNA-seq to identify downstream gene expression changes .

Q. Methodological Notes

  • Data reproducibility : Always include internal controls (e.g., known inhibitors) and triplicate measurements in experimental designs.
  • Advanced purification : For crystallography-grade samples, employ gradient sublimation or size-exclusion chromatography .
  • Ethical compliance : Adhere to institutional review protocols for biological testing, given the compound’s unvalidated medical status .

Properties

IUPAC Name

2-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPXFHFYDRRIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617208
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-53-1
Record name 2-Phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 500 mg 5-bromo-2-phenyl-4-pyrimidinecarboxylic acid and 1 mL N,N-diisopropylethylamine in 5 mL of ethanol was hydrogenated at 40 psi of H2 for 16 hr using 200 mg of 10% palladium-on-carbon as catalyst. The catalyst was filtered off and the ethanol removed by evaporation under reduced pressure. The residue was dissolved in water, acidified with 3N hydrochloric acid and the precipitate was collected by filtration. This material was air dried to yield 300 mg of 2-phenyl-4-pyrimidinecarboxylic acid as a white solid which was used in the next step without further purification or characterization. A solution of 150 mg of 2-phenyl-4pyrimidinecarboxylic acid in 1 mL of thionyl chloride was heated at 70° C. for 1 hr, cooled to room temperature and the excess thionyl chloride removed by evaporation under reduced pressure to yield 145 mg of 2-phenyl-4-pyrimidinecarboxylic acid chloride which was used in the next step without further purification or characterization.
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500 mg
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1 mL
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5 mL
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200 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of methyl pyruvate (5.61 g, 55.0 mmol) and dimethylformamide dimethylacetal (6.86 g, 57.6 mmol) was stirred for 2 hours at 80° C., and benzamidine hydrochloride (9.58 g, 61.2 mmol), sodium methoxide (28% in methanol, 23.1 g, 120 mmol) was added to the solution. After reflux for 3 hours, water was added and the organic solvents were removed under reduced pressure. Resulting solids were dissolved in a mixture of water and ethyl acetate, and the remaining insolubles were filtered off. The filtrate was acidified with hydrochloric acid, and extract with ethyl acetate. The organic layer was washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in a mixture of ethanol and aqueous sodium hydroxide to treat with charcoal. After removal of charcoal, the filtrate was acidified with hydrochloric acid, and the removal of ethanol under reduced pressure followed by filtration and dryness afforded 2-phenyl-pyrimidine-4-carboxylic acid (2.51 g, 23%).
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5.61 g
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reactant
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6.86 g
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benzamidine hydrochloride
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9.58 g
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sodium methoxide
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23.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Phenylpyrimidine-4-carboxylic acid
2-Phenylpyrimidine-4-carboxylic acid
2-Phenylpyrimidine-4-carboxylic acid
2-Phenylpyrimidine-4-carboxylic acid
2-Phenylpyrimidine-4-carboxylic acid
2-Phenylpyrimidine-4-carboxylic acid

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